An In-depth Technical Guide to the Physicochemical Properties of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic Acid and Its Analogs
An In-depth Technical Guide to the Physicochemical Properties of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block for targeting a wide range of biological targets. The introduction of a phenyl group and two carboxylic acid functionalities, as seen in (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid, creates a complex and stereochemically rich molecule with significant potential for drug discovery. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in synthetic chemistry to mask the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions.
A thorough understanding of the physicochemical properties of such a molecule is paramount for its successful development as a therapeutic agent. These properties, including solubility, melting point, and acidity (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[2] This technical guide provides an in-depth exploration of the key physicochemical properties of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid and its closely related analogs, offering both theoretical insights and practical experimental protocols.
Molecular Structure and Properties
Table 1: Core Molecular Properties of a Representative Analog
| Property | Value | Source |
| Molecular Formula | C17H23NO4 | [3] |
| Molecular Weight | 305.37 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
Stereochemistry
The stereochemistry of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a critical determinant of its biological activity. The "(2R,4R)" designation indicates the specific spatial arrangement of the substituents at the chiral centers on the piperidine ring. This defined stereochemistry can lead to highly specific interactions with biological targets, a crucial aspect in modern drug design.
Melting Point
The melting point of a compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice. A sharp melting point range is typically indicative of a pure compound.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a standard laboratory procedure.[4]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Determination (Rapid Heating): The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.
-
Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is pre-heated to a temperature approximately 20 °C below the estimated melting point. The sample is then heated slowly, at a rate of 1-2 °C/minute, through the melting range.[5]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Solubility
Aqueous solubility is a critical physicochemical parameter that significantly influences the bioavailability of a drug candidate. Poor solubility can lead to low absorption and erratic in vivo performance.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]
Materials:
-
The compound of interest
-
Appropriate buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the buffer solution.
-
Equilibration: The vials are sealed and placed on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
pKa (Acid Dissociation Constant)
The pKa value quantifies the acidity of a molecule and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. For a dicarboxylic acid like the title compound, two pKa values would be expected.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.[7]
Instrumentation:
-
pH meter with a suitable electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic or basic groups have been neutralized. For a dicarboxylic acid, two inflection points will be observed, corresponding to the two pKa values.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of organic molecules. For (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid, the NMR spectra would provide key information about the connectivity of atoms and the stereochemical arrangement of the substituents.
Expected ¹H NMR Features:
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the protons of the phenyl ring.
-
Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) due to the protons on the piperidine ring. The specific chemical shifts and coupling constants would be highly dependent on the conformation of the ring and the relative stereochemistry of the substituents.
-
Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to nine protons, corresponding to the tert-butyl group.
-
Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Aromatic Carbons: Signals in the aromatic region (around 125-145 ppm).
-
Piperidine Ring Carbons: Signals in the aliphatic region (typically 25-60 ppm).
-
Boc Group Carbons: A quaternary carbon signal around 80 ppm and a methyl carbon signal around 28 ppm.
-
Carboxyl Carbons: Two signals in the downfield region (typically 170-180 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Expected Fragmentation Pattern (Electrospray Ionization - ESI): Under ESI conditions, the molecule would be expected to readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would likely reveal characteristic fragmentation patterns. For Boc-protected amines, a common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8] Further fragmentation would involve cleavages of the piperidine ring and losses of the carboxylic acid groups.
Table 2: Predicted and Observed MS Fragments for Boc-Protected Piperidine Analogs
| Fragment | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 306.16 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene | 250.10 |
| [M+H - Boc]⁺ | Loss of the Boc group | 206.09 |
| [M+H - CO₂]⁺ | Loss of carbon dioxide | 262.17 |
| [M+H - H₂O]⁺ | Loss of water | 288.15 |
Conclusion
The physicochemical properties of (2R,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid and its analogs are critical to their potential as drug candidates. This guide has provided an in-depth overview of the key properties, including molecular structure, melting point, solubility, and pKa, along with detailed experimental protocols for their determination. The spectroscopic characteristics that would be expected from NMR and mass spectrometry have also been discussed. A thorough experimental characterization of these properties is an essential step in the rational design and development of novel therapeutics based on this promising chemical scaffold.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
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MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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ACS Publications. (2020, June 22). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
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ResearchGate. (2026, March 16). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
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Aapptec. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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PMC. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
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ACS Publications. (2018, April 5). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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